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Compound of Interest

Compound Name: GW583340 dihydrochloride

Cat. No.: B1237106 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and detailed pharmacokinetic data for GW583340 dihydrochloride is not

readily available in the public domain. This guide focuses on the pharmacokinetics of Lapatinib

(GW572016), a close structural and functional analogue of GW583340. Both compounds are

potent, orally active, and selective dual inhibitors of Epidermal Growth Factor Receptor (EGFR,

ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2, ErbB2) tyrosine kinases.[1][2]

The data presented for Lapatinib provides a strong surrogate for understanding the potential

pharmacokinetic profile of GW583340.

Introduction
GW583340 is a member of the 4-anilinoquinazoline class of kinase inhibitors, demonstrating

potent inhibition of both EGFR and ErbB2 tyrosine kinases.[1] These receptors are critical

components of signaling pathways that regulate cell growth, proliferation, and survival.

Overexpression or mutation of EGFR and HER2 is a hallmark of various solid tumors, making

them key targets for cancer therapy.[3] Understanding the pharmacokinetic profile of

compounds like GW583340 is paramount for successful drug development, informing dosing

strategies, and predicting potential drug-drug interactions. This technical guide provides an in-

depth overview of the pharmacokinetics, experimental methodologies, and relevant signaling

pathways, primarily based on data from its well-characterized analogue, Lapatinib.
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The pharmacokinetic properties of Lapatinib have been evaluated in both preclinical and

clinical settings. These studies reveal key characteristics regarding its absorption, distribution,

metabolism, and elimination.

Absorption
Oral administration of Lapatinib results in incomplete and variable absorption.[4] Peak serum

concentrations (Tmax) are typically observed around 4 hours after dosing.[5] The bioavailability

of Lapatinib is influenced by food, with administration alongside a meal leading to a significant

increase in systemic exposure.

Distribution
Lapatinib is highly bound to plasma proteins. It has a large volume of distribution, suggesting

extensive tissue penetration.[6] Preclinical studies in mice have detailed its distribution in

various tissues, including the brain, heart, lung, kidney, intestine, and liver.[7]

Metabolism
Lapatinib undergoes extensive metabolism, primarily mediated by the cytochrome P450

enzymes CYP3A4 and CYP3A5.[4] Minor contributions from CYP2C19 and CYP2C8 have also

been reported.[4] The metabolism results in the formation of various oxidized metabolites.[4]

Elimination
The elimination of Lapatinib and its metabolites occurs predominantly through the feces. The

effective multiple-dose half-life of Lapatinib is approximately 24 hours, allowing for once-daily

dosing regimens.[4][5]

Quantitative Pharmacokinetic Data (Lapatinib)
The following tables summarize key pharmacokinetic parameters for Lapatinib from preclinical

and clinical studies.

Table 1: Pharmacokinetic Parameters of Lapatinib in Mice Following a Single Oral Dose
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Dose (mg/kg) AUC₀₋₁₆ₕ (ng·h/mL) CL/F (L/h/kg) t₁/₂ (h)

30

Data not available in

provided search

results

Data not available in

provided search

results

Data not available in

provided search

results

60

Data not available in

provided search

results

Data not available in

provided search

results

Data not available in

provided search

results

90

Data not available in

provided search

results

Data not available in

provided search

results

Data not available in

provided search

results

Source: Adapted from a physiologically based pharmacokinetic model of lapatinib developed in

mice.[7] Note: Specific values were not available in the provided search results, but the study

indicated a dose-dependent increase in AUC.

Table 2: Population Pharmacokinetic Parameters of Lapatinib in Cancer Patients

Parameter Mean (95% CI)
Inter-individual Variability
(%)

Clearance (CL/F) 40.2 (36.3, 44.1) L/hr 43

Central Volume of Distribution

(Vc/F)
45.0 (33.7, 56.3) L 76

Peripheral Volume of

Distribution (Vp/F)
338 (286, 390) L -

Inter-compartmental Clearance

(Q/F)
10.9 (8.5, 13.4) L/hr -

Source: Population Pharmacokinetics of Lapatinib in Cancer Patients.[6]
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Detailed methodologies are crucial for the accurate assessment of pharmacokinetic

parameters. The following sections outline typical experimental protocols used in the study of

Lapatinib, which would be applicable to GW583340.

In Vivo Animal Pharmacokinetic Studies (Mice)
Animal Model: Female FVB mice are commonly used.[7]

Drug Administration: Lapatinib is administered orally via gavage at single doses (e.g., 30, 60,

and 90 mg/kg).[7]

Sample Collection: Blood and various tissues (plasma, brain, heart, lung, kidney, intestine,

liver) are collected at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 12,

and 16 hours).[7]

Sample Processing: Blood is processed to separate plasma. Tissues are homogenized. All

samples are stored at -20°C or lower until analysis.

Analytical Method: Concentrations of the drug in plasma and tissue homogenates are

determined using a validated analytical method, typically liquid chromatography-tandem

mass spectrometry (LC-MS/MS).[5]

Human Clinical Pharmacokinetic Studies
Study Population: Patients with advanced solid tumors are enrolled in dose-escalation

studies.[5][8]

Dosing Regimen: Lapatinib is administered orally, often once daily, with doses ranging from

500 to 1600 mg.[5]

Blood Sampling: Blood samples are collected at pre-dose and multiple time points post-dose

on day 1 and after reaching steady-state (e.g., day 20).[5] A typical sampling schedule

includes 0.5, 0.75, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 10, 12, 16, and 24 hours after dosing.[5]

Sample Analysis: Serum or plasma is separated and stored frozen. Lapatinib concentrations

are quantified using a validated LC-MS/MS method.[5][8] The calibration range for the assay

is typically 1 to 1000 ng/mL.[5]
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Signaling Pathway and Mechanism of Action
GW583340, like Lapatinib, functions as a dual inhibitor of EGFR (ErbB1) and HER2 (ErbB2)

tyrosine kinases. This inhibition blocks the downstream signaling cascades that promote tumor

cell proliferation and survival, primarily the MAPK and PI3K/Akt pathways.[5]
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Caption: EGFR/HER2 signaling pathway inhibited by GW583340.

Conclusion
While specific pharmacokinetic data for GW583340 dihydrochloride remains limited in publicly

accessible literature, the extensive information available for its close analogue, Lapatinib,

provides a robust framework for understanding its likely behavior in biological systems. The

dual inhibition of EGFR and HER2 positions GW583340 as a compound of interest for

oncology research. Further preclinical and clinical studies are necessary to fully elucidate the

specific pharmacokinetic and pharmacodynamic properties of GW583340 and determine its

therapeutic potential. The experimental protocols and analytical methods described herein offer

a clear roadmap for such investigations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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